N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide
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Overview
Description
N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorophenyl group, an oxazole ring, and a phenoxyacetamide moiety, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide typically involves the reaction of 4-fluorophenyl isoxazole with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually argon, at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyacetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxyacetamides.
Scientific Research Applications
N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of signal transduction pathways, modulation of gene expression, and interference with cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Shares a similar fluorophenyl group but differs in the presence of a thiazole ring instead of an oxazole ring.
Gefitinib: Contains a fluorophenyl group and is used as a tyrosine kinase inhibitor in cancer therapy.
Uniqueness
N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide is unique due to its combination of a fluorophenyl group, an oxazole ring, and a phenoxyacetamide moiety
Properties
Molecular Formula |
C17H13FN2O3 |
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Molecular Weight |
312.29 g/mol |
IUPAC Name |
N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide |
InChI |
InChI=1S/C17H13FN2O3/c18-13-8-6-12(7-9-13)15-10-17(23-20-15)19-16(21)11-22-14-4-2-1-3-5-14/h1-10H,11H2,(H,19,21) |
InChI Key |
UNBADUSZXBISPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC(=NO2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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